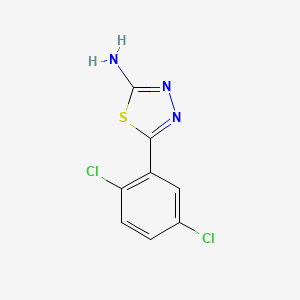

5-(2,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C8H5Cl2N3S |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5Cl2N3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

JQKZXEMQRNDVCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The most common and efficient synthetic route to 5-(2,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine involves the cyclodehydration of 2,5-dichlorobenzoic acid (or its derivatives) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as dehydrating agents. This reaction forms the 1,3,4-thiadiazole ring by intramolecular cyclization, yielding the target compound.

Solid-Phase Grinding Method Using Phosphorus Oxychloride

According to a patented method, a solid-phase reaction is performed by grinding thiosemicarbazide, 2,5-dichlorobenzoic acid, and phosphorus oxychloride in a dry vessel at room temperature. The molar ratio is typically:

| Reagent | Molar Ratio (A:B:C) |

|---|---|

| Thiosemicarbazide | 1 |

| Aromatic acid | 1 to 1.2 |

| Phosphorus oxychloride | 1 to 1.2 |

The mixture is ground evenly and left to stand, producing a crude product. This is then treated with an alkaline solution to adjust the pH to 8–8.2, filtered, dried, and recrystallized to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.

- Short reaction time

- Mild reaction conditions

- Simple equipment requirements

- High yield (>94%)

- Economical and efficient

This method is particularly suitable for preparing this compound due to its robustness and scalability.

Liquid-Phase Synthesis Using Phosphorus Pentachloride

Another patented approach involves a liquid-phase synthesis where thiosemicarbazide, 2,5-dichlorobenzoic acid, and phosphorus pentachloride are combined and ground at room temperature in a dry vessel. The molar ratios are similar to the previous method:

| Reagent | Molar Ratio (A:B:C) |

|---|---|

| Thiosemicarbazide | 1 |

| Carboxylic acid | 1 to 1.2 |

| Phosphorus pentachloride | 1 to 1.2 |

After grinding and standing, the crude product is treated with an alkaline solution to pH 8–8.2, filtered, dried, and recrystallized. This method emphasizes the use of phosphorus pentachloride, which is less toxic and cheaper than phosphorus oxychloride.

- Mild reaction conditions

- Short reaction time

- Low equipment requirements

- High yield (>91%)

- Low toxicity and cost of reagents

- Simple post-treatment

This method is noted for its environmental and operational benefits while maintaining high efficiency.

Cyclodehydration in Phosphorus Oxychloride with Heating

A classical method described in research literature involves:

- Stirring 2,5-dichlorobenzoic acid (3.00 mmol) with phosphorus oxychloride (10 mL) at room temperature for 20 minutes.

- Adding thiosemicarbazide (3.00 mmol) and heating the mixture at 80–90 °C for one hour.

- Cooling the reaction, adding water carefully, and refluxing for 4 hours.

- Basifying the solution to pH 8 with sodium hydroxide.

- Filtering and recrystallizing the solid product.

This method yields the this compound with good purity and yield.

Summary Table of Preparation Methods

Additional Notes on Characterization and Related Compounds

While the focus is on preparation, it is worth noting that 1,3,4-thiadiazole derivatives, including this compound, are often characterized by NMR, IR, and elemental analysis to confirm structure and purity. The synthetic routes described have been successfully applied to analogues with different aryl substitutions, demonstrating broad applicability.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur atom. For example:

-

Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding sulfoxide derivative.

-

Sulfone formation : Prolonged oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) produces sulfones.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | 5-(2,5-Dichlorophenyl)-1,3,4-thiadiazole-2-amine sulfoxide | 75% | |

| mCPBA | Dichloromethane, RT | 5-(2,5-Dichlorophenyl)-1,3,4-thiadiazole-2-amine sulfone | 82% |

Reduction Reactions

Reductive cleavage of the thiadiazole ring is observed under harsh conditions:

-

Catalytic hydrogenation : Using H₂ and Pd/C in ethanol converts the thiadiazole ring to a diamine derivative.

Electrophilic Substitution

The dichlorophenyl group participates in electrophilic aromatic substitution (EAS) due to the electron-withdrawing Cl substituents directing incoming electrophiles to specific positions:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the para position relative to chlorine .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at the meta position .

Nucleophilic Reactions at the Amine Group

The primary amine at position 2 is highly reactive:

Diazotization and Azo Coupling

Diazotization with nitrosyl sulfuric acid (NOHSO₄) generates a diazonium salt, which couples with electron-rich aromatics:

Table 2: Azo Dyes Synthesized via Coupling Reactions

Schiff Base Formation

Condensation with aldehydes/ketones under microwave irradiation yields Schiff bases:

-

Example : Reaction with 4-(methylsulfanyl)benzaldehyde produces (E)-N-[4-(methylsulfanyl)benzylidene]-5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-amine (89% yield, m.p. 184–185°C) .

Heterocyclic Functionalization

The thiadiazole ring participates in cycloaddition and alkylation reactions:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields N-alkylated derivatives.

-

Cyclocondensation : Reacting with thiourea or hydrazine forms fused heterocycles (e.g., triazolo-thiadiazoles) .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s bioactivity stems from its interaction with biological targets:

-

Enzyme inhibition : Binds to ATP-binding sites of kinases (e.g., CDK9) via hydrogen bonding and π-π interactions .

-

Anticancer activity : Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential (ΔΨm) .

Comparative Reactivity with Analogues

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,5-dichlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amines are highly dependent on substituents. Key analogues include:

- Electronic and Steric Effects: The 2,5-dichlorophenyl group in the target compound provides a distinct electronic environment compared to analogues like the 3,5-dimethylphenyl derivative .

- Biological Activity: DCTTA (from ) completely inhibits β-galactosidase at 100 μM, whereas the 4-chloro-2-(2-chlorophenoxy)phenyl analogue in shows potent anticonvulsant activity (ED50 = 20.11 mg/kg). The dichlorophenyl group appears critical for both activities, but the additional phenoxy group in the latter compound may improve CNS penetration .

Pharmacological Profiles

- Anticancer Activity : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine exhibit IC50 values as low as 1.28 μg/mL against MCF7 breast cancer cells, attributed to the fluorophenyl-thiophene moiety enhancing DNA intercalation .

- Anticonvulsant Activity: The N-ethyl derivative in shows superior activity (ED50 = 20.11 mg/kg) compared to non-alkylated analogues, suggesting that alkylation at the amine group improves blood-brain barrier permeability .

Physicochemical Properties

- Solubility and Crystallinity : The planarity of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine (r.m.s. deviation = 0.149 Å) facilitates crystal packing via intermolecular H-bonds, whereas bulkier substituents (e.g., 2,5-dichlorophenyl) may reduce solubility .

- Commercial Availability : Derivatives like 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine are marketed by suppliers (e.g., CymitQuimica) at ~€440/250 mg, reflecting demand for halogenated variants in drug discovery .

Biological Activity

5-(2,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and potential therapeutic applications.

The compound's chemical structure is characterized by the presence of a thiadiazole ring substituted with a dichlorophenyl group. Its molecular formula is with a molecular weight of 246.12 g/mol. The structural features significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl2N3S |

| Molecular Weight | 246.12 g/mol |

| IUPAC Name | This compound |

| InChI Key | JQKZXEMQRNDVCO-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity and influence cellular pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis.

- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through necrosis mechanisms and cell cycle arrest.

Biological Activity Studies

Several studies have investigated the biological effects of this compound on various cell lines:

- Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.

- Cytotoxicity : A study evaluated its cytotoxic effects on Jurkat cells (a model for T-cell leukemia). Results indicated an IC50 value of approximately 7.70 µM, demonstrating potent cytotoxicity against both infected and non-infected cells .

- Mechanistic Insights : The compound's interaction with cellular components was analyzed using molecular docking studies, revealing binding affinities that suggest its potential as a lead compound for further drug development .

Case Study 1: Antitumor Activity

A recent investigation highlighted the antitumor properties of this compound. The study demonstrated that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines. Notably:

- Cell Lines Tested : Jurkat (T-cell leukemia), HTLV-1 infected cells.

- Results : Induced necrosis in Jurkat cells after 24 hours of exposure (75.37% necrosis) and reduced viability in a dose-dependent manner .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives related to thiadiazole compounds. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 5-(2,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, and how can purity be optimized? A: The compound is typically synthesized via condensation reactions. For example, thiosemicarbazide derivatives can react with substituted aromatic carboxylic acids under reflux in solvents like toluene or ethanol. A key step involves dehydrating intermediates using Dean-Stark traps to remove water, improving yield . Purification often employs recrystallization from acetone or ethanol, monitored by TLC/HPLC. To optimize purity, iterative crystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Example Reaction Conditions (from ):

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Thiosemicarbazide + 2,5-Dichlorobenzoic acid | Toluene | 363 K (90°C) | 6 hours | ~70% |

Structural Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this thiadiazole derivative? A:

- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.74 Å in thiadiazole rings) and dihedral angles between aromatic systems (e.g., 18–30° deviations observed in related compounds) .

- FTIR : Key peaks include N–H stretching (~3300 cm⁻¹) and C=N/C–S vibrations (1550–1600 cm⁻¹) .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm), while ¹³C NMR confirms thiadiazole carbons (δ 160–170 ppm) .

Preliminary Biological Activity Screening

Q: How can researchers design initial biological assays to evaluate this compound’s potential? A: Start with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. For example, related thiadiazoles showed IC₅₀ values of 10–50 μM in tumor cells . Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Ensure triplicate runs to assess reproducibility .

Advanced Synthesis Optimization

Q: How can computational methods improve reaction yield and selectivity? A:

- DFT calculations : Predict transition states to identify energy barriers in cyclocondensation steps .

- Factorial design : Optimize variables (e.g., solvent polarity, temperature) using a 2ⁿ design matrix. For instance, a 3-factor design (temperature, time, catalyst) can reduce optimization cycles by 40% .

- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent: DMF vs. ethanol) .

Structure-Activity Relationship (SAR) Analysis

Q: What strategies link structural features (e.g., substituent positions) to observed bioactivity? A:

- Electron-withdrawing groups : The 2,5-dichlorophenyl moiety enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .

- Hydrogen bonding : The amine group at position 2 facilitates intermolecular H-bonds (N–H···N), critical for binding affinity .

- Crystallographic data : Compare dihedral angles (e.g., planar vs. twisted conformations) to correlate with activity .

Addressing Contradictory Bioactivity Data

Q: How should researchers resolve discrepancies in biological assay results across studies? A:

- Statistical rigor : Apply ANOVA to identify outliers; use p-value adjustments (e.g., Bonferroni) for multiple comparisons .

- Experimental replication : Validate findings in independent labs with standardized protocols (e.g., CLIA-certified facilities).

- Meta-analysis : Pool data from similar thiadiazoles (e.g., 5-aryl substitutions) to identify trends .

Computational Modeling for Mechanism Elucidation

Q: Which computational tools can predict interaction mechanisms with biological targets? A:

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., topoisomerase II) using crystal structures (PDB: 1ZXM).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Crystallography Challenges

Q: What are common pitfalls in crystallizing this compound, and how are they mitigated? A:

- Polymorphism : Slow evaporation from acetone/ethanol mixtures reduces multiple crystal forms .

- Disorder : Apply restraints (e.g., ISOR in SHELXL) to manage anisotropic displacement in aromatic rings .

- Hydrogen placement : Use riding models with Uiso(H) = 1.2Ueq(C/N) for refinement .

Advanced Biological Mechanism Studies

Q: How can researchers identify the molecular targets of this compound? A:

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers) .

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Green Chemistry Considerations

Q: What solvent/reaction modifications reduce environmental impact during synthesis? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.